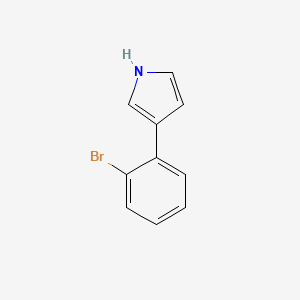
3-(2-bromophenyl)-1H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrole with a bromophenyl compound under appropriate conditions. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromophenyl group and the pyrrole ring. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Scientific Research Applications
Organic Synthesis and Catalysis
One prominent application of 3-(2-bromophenyl)-1H-pyrrole is in organic synthesis, where it serves as a building block for the synthesis of complex molecules. For example, it reacts under blue light irradiation with aromatic alkynes in the presence of catalytic amounts of rhodamine 6G and N,N-diisopropylethylamine (DIPEA) to form pyrrolo[1,2-a]quinoline and ullazines. This process, which proceeds at room temperature, highlights a metal-free approach to synthesize these compounds in moderate to good yields, emphasizing the utility of 3-(2-bromophenyl)-1H-pyrrole in photomediated annulation reactions (Das, Ghosh, & Koenig, 2016).
Material Science
In the realm of material science, 3-(2-bromophenyl)-1H-pyrrole derivatives are used to develop luminescent materials. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yields. Such materials, prepared from derivatives of 3-(2-bromophenyl)-1H-pyrrole, are potential candidates for electronic applications due to their excellent photophysical properties (Zhang & Tieke, 2008).
Catalysis
3-(2-bromophenyl)-1H-pyrrole derivatives have also found applications in catalysis. A bis(oxazolinyl)pyrrole, synthesized from pyrrole derivatives, has been used to create highly active palladium catalysts for Suzuki-type C-C coupling reactions. These catalysts demonstrate the potential of pyrrole derivatives in facilitating efficient and selective organic transformations, underscoring the versatile role of 3-(2-bromophenyl)-1H-pyrrole in developing new catalytic systems (Mazet & Gade, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLZMSELDLGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506171 | |
| Record name | 3-(2-Bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-1H-pyrrole | |
CAS RN |
76304-46-6 | |
| Record name | 3-(2-Bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



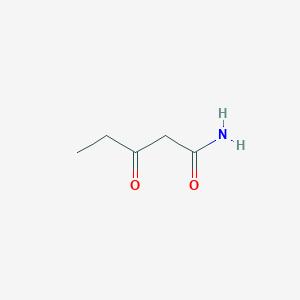
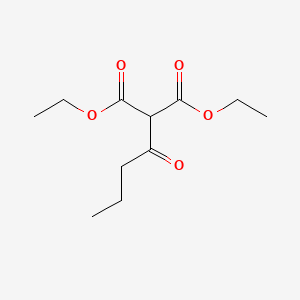

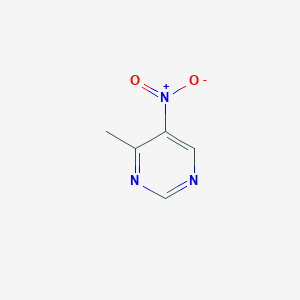
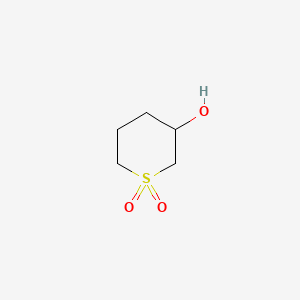
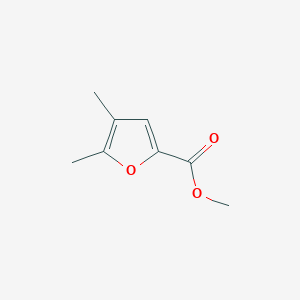

![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)
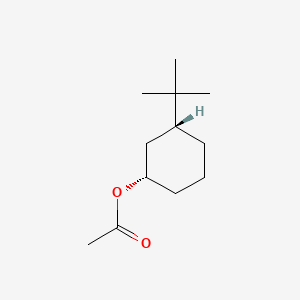


![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)
![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)